molecular formula C15H19N3S B12696236 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- CAS No. 257891-77-3

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl-

Cat. No.: B12696236
CAS No.: 257891-77-3
M. Wt: 273.4 g/mol
InChI Key: AKFJHUREZCFDBB-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- is a complex heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core. The presence of a thione group and a cyclopropylmethyl substituent further distinguishes it from other benzodiazepines.

Preparation Methods

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- involves multiple steps. One common synthetic route includes the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions typically involve the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. Industrial production methods may employ continuous flow synthesis platforms to achieve higher yields and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The imidazo ring can be reduced to form dihydroimidazo derivatives.

    Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- has several scientific research applications:

Comparison with Similar Compounds

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 6-(cyclopropylmethyl)-4,5,6,7-tetrahydro-5-methyl- can be compared with other similar compounds such as:

The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione lies in its specific structural features, such as the thione group and the cyclopropylmethyl substituent, which confer distinct chemical and biological properties.

Properties

CAS No.

257891-77-3

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

10-(cyclopropylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C15H19N3S/c1-10-7-18-14-12(9-17(10)8-11-5-6-11)3-2-4-13(14)16-15(18)19/h2-4,10-11H,5-9H2,1H3,(H,16,19)

InChI Key

AKFJHUREZCFDBB-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC4CC4)C=CC=C3NC2=S

Origin of Product

United States

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